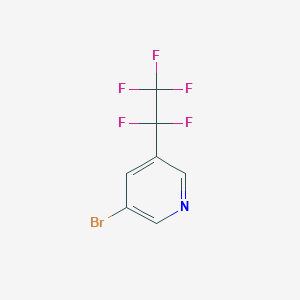
3-Bromo-5-(1,1,2,2,2-pentafluoroethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(1,1,2,2,2-pentafluoroethyl)pyridine is a useful research compound. Its molecular formula is C7H3BrF5N and its molecular weight is 276.004. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Bromo-5-(1,1,2,2,2-pentafluoroethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its unique structural properties and potential biological applications. The incorporation of a bromine atom and a pentafluoroethyl group significantly alters its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanism of action, interactions with molecular targets, and implications for drug discovery.
Chemical Structure and Properties
The compound features a bromine atom at the 3-position and a pentafluoroethyl substituent at the 5-position of the pyridine ring. This unique configuration enhances its lipophilicity and stability in biological systems. The presence of fluorine atoms is known to influence the electronic properties of compounds, potentially increasing their binding affinity to various biological targets.
This compound interacts with specific enzymes and receptors within biological systems. Its mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activities, affecting signal transduction processes.
The fluorinated groups enhance the compound's ability to form stable complexes with these targets, which is crucial for its bioactive properties.
Biological Activity
Research indicates that this compound exhibits several bioactive properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.
- Enzyme Interaction : It has been shown to modulate the activity of enzymes such as branched-chain amino acid transaminases (BCATs), which play critical roles in amino acid metabolism and cancer biology .
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Potential activity against bacterial strains |
| Enzyme Inhibition | Modulation of BCATs and other metabolic enzymes |
| Receptor Interaction | Possible modulation of receptor functions |
Case Studies
Recent studies have explored the biological implications of similar compounds with fluorinated groups. For instance:
- Study on Related Compounds : Research on 3-chloro-2-(pentafluoroethyl)pyridine highlighted its effectiveness in modulating enzyme activities and its potential as a drug candidate due to enhanced membrane permeability.
- In Vitro Studies : In vitro assays demonstrated that related compounds exhibited significant inhibitory effects on specific bacterial strains at varying concentrations, suggesting that this compound could yield similar results .
Implications for Drug Discovery
The unique structural features of this compound make it a promising candidate for further research in drug development. Its ability to penetrate biological membranes effectively could enhance its therapeutic efficacy. Additionally, understanding its structure-activity relationship (SAR) will be vital in optimizing its pharmacological profile.
特性
IUPAC Name |
3-bromo-5-(1,1,2,2,2-pentafluoroethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF5N/c8-5-1-4(2-14-3-5)6(9,10)7(11,12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKFNTCRJCNAQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













